Growth Hormone Releasing peptide-6 Synthetic is an un-glycosylated, single polypeptide chain comprising 6 amino acids with the molecular weight of 873 Dalton and a molecular formula of C46H56N12O6. It is also referred to as a growth hormone-releasing hexapeptide, is one of the synthetic met-enkephalin analogs that contain non-natural D-amino acid, which is created for their hormone-releasing properties and are referred to as secretagogues of growth hormone.
GHRP-6 is a potent stimulator of the natural Growth Hormone released from the pituitary anterior. The GHRP-6 receptor is a ghrelin/growth hormone receptor antagonist, and one of a few Ghrelin analogs developed over the last few years. It has been proven to be beneficial to the heart muscle, memory development, scar formation, sexual motivation, and the neurons involved in Parkinson's disease.
GHRP-6 is sublingually and orally active and moderately selective. They are not opioids. However, they are potent stimulators of growth hormone (GH) release. These secretagogues differ from the growth hormone-releasing hormone (GHRH) because they do not share a sequence and are derived from activating a distinct receptor. This receptor was first referred to as "the growth hormone secretagogue receptor (GHSR); however, because of subsequent research, the hormone ghrelin has been considered the receptor's natural endogenous ligand and has been changed to the receptor for ghrelin. This means that these GHSR agonists are synthetic ghrelin mimics.
1. Enhances Memory.
2. Protects the Brain Tissue.
3. Helps protect Parkinson's Neurons.
4. Enhances skin appearance and reduces scarring.
5. It helps reduce Heart Problems.
6. Modifies Sex Motivation and mood.
The GHRP-6 stimulation of Growth Hormone release has many positive effects that come with higher levels of growth hormone, like a decrease in body fat, more muscles, and an increase in strength and endurance. A higher amount of Growth Hormone may cause liver cells to secrete the hormone IGF-1, which is also implicated in improving the ability of the animal body to burn fat and build muscles. Clinical studies have proven how GHRP-6 is linked to increased muscle mass and decreased levels of weight loss. The GHRP-6 supplement has been a feasible alternative to the Growth Hormone supplementation to boost anti-aging benefits.
The hypothalamic and pituitary sites of the research subjects revealed that the release of growth hormone that GHRP-6 triggers were blocked by somatostatin, meaning that its principal focus is the hypothalamus. Somatostatin could also be inhibited when found that GHRP-6 had brought GRF neurons back to life.
Although detailed descriptions of GHRP-6 synthesis are scarce in the provided papers, the synthesis likely involves standard solid-phase peptide synthesis techniques. [] This method involves sequentially adding amino acids to a growing peptide chain attached to a solid support. Specific protecting groups, coupling reagents, and cleavage conditions are employed to ensure the correct sequence and purity of the final peptide product.
GHRP-6 is a hexapeptide with the amino acid sequence His-D-Trp-Ala-Trp-D-Phe-Lys-NH2. [] The molecule features two D-amino acids (D-Trp and D-Phe), which contribute to its resistance to enzymatic degradation. [] Its molecular structure is crucial for its interaction with the Growth Hormone Secretagogue Receptor (GHS-R). []
One notable chemical reaction involving GHRP-6 is its acylation by poly(lactide-co-glycolide) (PLGA). [] This reaction forms an acylated GHRP-6 impurity with significantly lower biological activity than the intact peptide. [] This acylation process highlights the importance of stabilizing GHRP-6 in formulations like PLGA microspheres for sustained release. []
GHRP-6 exerts its effects by binding to the Growth Hormone Secretagogue Receptor (GHS-R), also known as the ghrelin receptor, which is present in both the pituitary gland and the hypothalamus. [, , , ]
At the pituitary level, GHRP-6 stimulates GH release via mechanisms distinct from GHRH. [, , , ] While GHRH primarily acts through the cAMP pathway, GHRP-6 activates the inositol (1,4,5)-trisphosphate/diacylglycerol pathway, leading to increased cytosolic Ca2+ and subsequent GH release. [, ]
GHRP-6 also acts at the hypothalamic level, stimulating the release of GHRH and potentially inhibiting somatostatin release. [, ] This dual action at both the pituitary and hypothalamic levels contributes to the potent and synergistic GH-releasing effect observed when GHRP-6 is administered in conjunction with GHRH. [, , , ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: